tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate
Overview
Description
tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4’-piperidine]-1’-carboxylate: is a heterocyclic compound that features a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4’-piperidine]-1’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile molecule in various applications.
Properties
IUPAC Name |
tert-butyl 7-oxospiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-15(2,3)22-14(20)18-9-6-16(7-10-18)11-5-4-8-17-12(11)13(19)21-16/h4-5,8H,6-7,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWKUUCNRQFBPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=O)O2)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128557 | |
Record name | 1,1-Dimethylethyl 7-oxospiro[furo[3,4-b]pyridine-5(7H),4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501128557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187829-90-8 | |
Record name | 1,1-Dimethylethyl 7-oxospiro[furo[3,4-b]pyridine-5(7H),4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187829-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 7-oxospiro[furo[3,4-b]pyridine-5(7H),4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501128557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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